1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, piperazine, morpholino, and indole moieties, which contribute to its diverse chemical behavior and potential biological activities.
Mechanism of Action
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives have been found to have various pharmacological activities, including acting as inhibitors of certain types of transporters .
Preparation Methods
The synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through reactions such as alkylation or acylation.
Introduction of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key reagent.
Morpholino Group Addition: The morpholino group is added via amide bond formation, typically using reagents like morpholine and coupling agents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for structural analysis.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH controls.
Scientific Research Applications
1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione: Differing by the substitution of a chlorine atom for the fluorine atom.
1-(4-(4-methylphenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione: Featuring a methyl group instead of a fluorine atom.
1-(4-(4-bromophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione: Containing a bromine atom in place of the fluorine atom.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c27-19-5-7-20(8-6-19)28-9-11-30(12-10-28)26(34)25(33)22-17-31(23-4-2-1-3-21(22)23)18-24(32)29-13-15-35-16-14-29/h1-8,17H,9-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGGDSLEUZXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.